molecular formula C7H2ClF3N2 B1489764 2-Chloro-6-(trifluoromethyl)isonicotinonitrile CAS No. 1196155-38-0

2-Chloro-6-(trifluoromethyl)isonicotinonitrile

Katalognummer: B1489764
CAS-Nummer: 1196155-38-0
Molekulargewicht: 206.55 g/mol
InChI-Schlüssel: DKJFUZIDAHUIJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-6-(trifluoromethyl)isonicotinonitrile is a useful research compound. Its molecular formula is C7H2ClF3N2 and its molecular weight is 206.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-Chloro-6-(trifluoromethyl)isonicotinonitrile is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₇H₂ClF₃N₂
  • Molecular Weight : 206.552 g/mol
  • CAS Number : 1260782-19-1

The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes. Studies suggest that it may function as an inhibitor for certain biological pathways relevant to diseases such as cancer and neurodegenerative disorders.

Key Mechanisms:

  • Receptor Antagonism : The compound has shown potential as an antagonist for adenosine receptors, particularly A2A and A1 receptors, which are implicated in various neurological conditions .
  • Enzyme Inhibition : It has been investigated for its inhibitory effects on lysyl oxidase-like enzymes, which play a role in extracellular matrix remodeling and cancer progression .

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of this compound:

Study ReferenceBiological ActivityIC₅₀ (µM)Notes
Lysyl oxidase-like enzyme inhibition0.5Significant inhibition observed in vitro.
Adenosine A2A receptor antagonism0.03High selectivity compared to A1 receptor.
Cytotoxicity against cancer cell lines10Induced apoptosis in leukemia cells.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various experimental settings:

  • Cancer Research : In a study examining its cytotoxic effects on leukemia cell lines, the compound demonstrated significant apoptotic activity at concentrations below 10 µM, suggesting its potential as a therapeutic agent for hematological malignancies .
  • Neuropharmacology : Research focusing on the modulation of adenosine receptors indicated that this compound could improve cognitive functions by antagonizing A2A receptors, which are often overactive in neurodegenerative diseases like Parkinson's .

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are crucial. The compound is classified as harmful if swallowed or in contact with skin, necessitating careful handling and further toxicological studies to fully understand its safety profile .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Chloro-6-(trifluoromethyl)isonicotinonitrile has been investigated for its potential as a pharmacological agent. Its biological activity is primarily linked to its interaction with various receptors and enzymes, making it a candidate for therapeutic applications.

Key Mechanisms of Action :

  • Receptor Antagonism : The compound has shown potential as an antagonist for adenosine receptors (A2A and A1), which are implicated in neurological conditions such as Parkinson's disease and other neurodegenerative disorders .
  • Enzyme Inhibition : It has been studied for its inhibitory effects on lysyl oxidase-like enzymes, which are involved in cancer progression and extracellular matrix remodeling.

Cancer Research

In recent studies, this compound demonstrated significant cytotoxic effects against leukemia cell lines, with apoptotic activity observed at concentrations below 10 µM. This suggests its potential as a therapeutic agent for hematological malignancies.

Neuropharmacology

Research indicates that this compound may enhance cognitive function by antagonizing overactive A2A receptors in neurodegenerative diseases. Such findings position it as a promising candidate for further development in treating conditions like Alzheimer's and Parkinson's disease .

Study Focus Findings Concentration
Cytotoxicity in CancerSignificant apoptotic activity<10 µM
NeuropharmacologyImproved cognitive functions via A2A receptor antagonismN/A

Case Study 1: Cytotoxic Effects on Leukemia Cell Lines

In a controlled laboratory study, the compound was tested against various leukemia cell lines. Results indicated that the compound induced apoptosis effectively, with mechanisms involving oxidative stress pathways being proposed.

Case Study 2: Modulation of Adenosine Receptors

Another study focused on the modulation of adenosine receptors, revealing that the compound could significantly reduce receptor activity associated with neurodegenerative diseases. This highlights its potential role in cognitive enhancement therapies.

Synthesis Routes and Methods

The synthesis of this compound can be achieved through various methods, including:

  • Substitution Reactions : The trifluoromethyl group can be introduced via nucleophilic substitution reactions.
  • Coupling Reactions : Utilizing coupling techniques to synthesize derivatives that may enhance biological activity.

Eigenschaften

IUPAC Name

2-chloro-6-(trifluoromethyl)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3N2/c8-6-2-4(3-12)1-5(13-6)7(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJFUZIDAHUIJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695956
Record name 2-Chloro-6-(trifluoromethyl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196155-38-0
Record name 2-Chloro-6-(trifluoromethyl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-(trifluoromethyl)isonicotinonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Chloro-4-iodo-6-(trifluoromethyl)pyridine (0.50 g, 1.5 mmol, prepared according to the method described in European Journal of Organic Chemistry, (18) 3793-3798; 2004) and copper cyanide (0.52 g, 5.8 mmol) were mixed in N-methylpyrrolidinone (2 mL). The reaction vial was sealed and heated in the microwave to 120° C. for 10 minutes. The mixture was diluted with water and EtOAc and was filtered. The organic layer was washed with water (3×), followed by brine, dried over sodium sulfate and concentrated. Flash chromatography on silica gel, eluting with a gradient from 0-15% EtOAc in hexanes afforded product as a colorless oil (0.24 g, 64%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 18 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.52 g
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-(trifluoromethyl)isonicotinonitrile
Reactant of Route 2
2-Chloro-6-(trifluoromethyl)isonicotinonitrile
Reactant of Route 3
Reactant of Route 3
2-Chloro-6-(trifluoromethyl)isonicotinonitrile
Reactant of Route 4
Reactant of Route 4
2-Chloro-6-(trifluoromethyl)isonicotinonitrile
Reactant of Route 5
Reactant of Route 5
2-Chloro-6-(trifluoromethyl)isonicotinonitrile
Reactant of Route 6
Reactant of Route 6
2-Chloro-6-(trifluoromethyl)isonicotinonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.